1-Propanone, 1-(5-chloro-2,3-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride
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Overview
Description
1-Propanone, 1-(5-chloro-2,3-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride is a synthetic organic compound. It is characterized by the presence of a propanone group, a chlorinated dimethoxyphenyl ring, and a dimethylamino group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(5-chloro-2,3-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride typically involves multiple steps:
Formation of the chlorinated dimethoxyphenyl intermediate: This can be achieved by chlorination of a dimethoxybenzene derivative.
Attachment of the propanone group: This step may involve Friedel-Crafts acylation using a propanone derivative.
Introduction of the dimethylamino group: This can be done through nucleophilic substitution reactions.
Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-(5-chloro-2,3-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the dimethylamino group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(5-chloro-2,3-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways or functions. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 1-(2,3-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride: Lacks the chlorine atom, which may affect its reactivity and applications.
1-Propanone, 1-(5-chloro-2,3-dimethoxyphenyl)-3-(methylamino)-, hydrochloride: Has a methylamino group instead of a dimethylamino group, potentially altering its chemical properties.
Uniqueness
The presence of the chlorine atom and the dimethylamino group in 1-Propanone, 1-(5-chloro-2,3-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride may confer unique reactivity and biological activity compared to similar compounds. These differences could be exploited in various scientific and industrial applications.
Properties
CAS No. |
117052-23-0 |
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Molecular Formula |
C13H19Cl2NO3 |
Molecular Weight |
308.20 g/mol |
IUPAC Name |
1-(5-chloro-2,3-dimethoxyphenyl)-3-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H18ClNO3.ClH/c1-15(2)6-5-11(16)10-7-9(14)8-12(17-3)13(10)18-4;/h7-8H,5-6H2,1-4H3;1H |
InChI Key |
VSKJXOIOEOHZSU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=C(C(=CC(=C1)Cl)OC)OC.Cl |
Origin of Product |
United States |
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